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Compound of Interest

Compound Name: AZ13705339 hemihydrate

Cat. No.: B15605422 Get Quote

For Immediate Release – This guide provides a detailed comparative analysis of the kinase

selectivity profile of AZ13705339 hemihydrate, a potent inhibitor of p21-activated kinase 1

(PAK1). The data presented herein is intended for researchers, scientists, and drug

development professionals to facilitate an objective assessment of AZ13705339's performance

against various PAK isoforms.

P21-activated kinases (PAKs) are a family of serine/threonine kinases that are crucial

regulators of cytoskeletal dynamics, cell motility, proliferation, and survival. The PAK family is

divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and

PAK6).[1] Isoform-selective inhibition of PAKs is a key objective in the development of targeted

therapies, as individual isoforms can have distinct and sometimes opposing biological roles.

AZ13705339 has been identified as a highly potent and selective inhibitor of PAK1.[2]

Quantitative Selectivity Profile
The inhibitory activity of AZ13705339 was assessed against multiple PAK isoforms. The

compound demonstrates exceptional potency against PAK1 and PAK2, with sub-nanomolar

affinity. The selectivity against other PAK isoforms and a broader panel of kinases highlights its

specificity.
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Kinase Isoform Measurement Type Value (nM)

PAK1 IC₅₀ 0.33

PAK1 Kd 0.28

PAK2 Kd 0.32

PAK4 IC₅₀ >1000

Table 1: In vitro inhibitory activity of AZ13705339 against PAK isoforms. Data sourced from

McCoull et al., 2016.

In a broader kinase panel screening, AZ13705339 demonstrated high selectivity. Out of a panel

of numerous kinases, only a few, primarily from the Src family, showed greater than 80%

inhibition at a concentration of 100 nM.

Experimental Protocols
The quantitative data presented in this guide was generated using established biochemical

assays. The following is a detailed description of the methodologies employed.

PAK1 and PAK4 Enzyme Assays (IC₅₀ Determination)
The enzymatic activity of PAK1 and PAK4 was determined using a mobility shift assay. The

assay measures the phosphorylation of a substrate peptide by the respective kinase.

Materials:

Recombinant human PAK1 or PAK4 enzyme

Fluorescently labeled substrate peptide

ATP

Assay buffer (HEPES, MgCl₂, Brij-35, DTT)

AZ13705339 hemihydrate serially diluted in DMSO
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Stop solution (EDTA)

Procedure:

The kinase, substrate peptide, and AZ13705339 were pre-incubated in the assay buffer for

60 minutes at room temperature.

The kinase reaction was initiated by the addition of ATP.

The reaction was allowed to proceed for a specified time at room temperature.

The reaction was terminated by the addition of a stop solution containing EDTA.

The reaction products (phosphorylated and unphosphorylated substrate) were separated by

electrophoresis.

The amount of phosphorylated substrate was quantified by fluorescence detection.

IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Kinase Binding Affinity Assays (Kd Determination)
The binding affinity (Kd) of AZ13705339 to PAK1 and PAK2 was determined using the

DiscoveRx KINOMEscan™ competition binding assay. This assay measures the ability of a

compound to displace a ligand from the active site of the kinase.

Methodology:

An active site-directed ligand is immobilized on a solid support.

The kinase of interest is incubated with the immobilized ligand and the test compound

(AZ13705339).

The amount of kinase bound to the solid support is quantified.

The Kd value is determined from the concentration of the test compound that results in 50%

displacement of the kinase from the immobilized ligand.
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of Group I PAKs and the

experimental workflow for determining kinase inhibition.
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Caption: Simplified signaling pathway of Group I PAK activation and inhibition.
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Caption: Experimental workflow for determining kinase inhibition via a mobility shift assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. P21-activated Kinases | Kinases | Tocris Bioscience [tocris.com]

2. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comparative Selectivity Profile of AZ13705339
hemihydrate Against PAK Isoforms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15605422#selectivity-profile-of-az13705339-
hemihydrate-against-other-pak-isoforms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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